(4-Ethylcyclohexyl)methylboronic acid
Description
(4-Ethylcyclohexyl)methylboronic acid is an organoboron compound characterized by a cyclohexyl scaffold substituted with an ethyl group at the 4-position and a boronic acid (-B(OH)₂) moiety on the methyl group. This structural configuration imparts unique steric and electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and sensor technologies, particularly in glucose detection . Its saturated cyclohexyl ring enhances stability compared to unsaturated analogues, while the ethyl group modulates lipophilicity and solubility.
Properties
IUPAC Name |
(4-ethylcyclohexyl)methylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h8-9,11-12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJJHJYFSDPOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1CCC(CC1)CC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylcyclohexyl)methylboronic acid typically involves the reaction of 4-ethylcyclohexylmethyl halide with a boron-containing reagent under controlled conditions. One common method is the hydroboration of alkenes followed by oxidation to yield the boronic acid .
Industrial Production Methods
Industrial production of (4-Ethylcyclohexyl)methylboronic acid often employs large-scale hydroboration processes, utilizing catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylcyclohexyl)methylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Converts the boronic acid to the corresponding alcohol.
Reduction: Reduces the boronic acid to the corresponding alkane.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include alcohols, alkanes, and various substituted organic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
(4-Ethylcyclohexyl)methylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Ethylcyclohexyl)methylboronic acid involves its ability to form stable covalent bonds with other molecules. This property is particularly useful in cross-coupling reactions, where the boronic acid group facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent transmetalation process .
Comparison with Similar Compounds
Methylboronic Acid
Structure and Properties :
Comparison :
- (4-Ethylcyclohexyl)methylboronic acid’s cyclohexyl group provides steric bulk, enhancing selectivity in coupling reactions. Methylboronic acid, lacking such substituents, is more prone to side reactions under basic conditions .
- Applications: Methylboronic acid is used in synthesizing CBS-oxazaborolidine catalysts, whereas the target compound’s larger structure suits pharmaceutical intermediates .
4-Methylcyclohexenylboronic Acid
Structure and Properties :
Comparison :
4-Ethylcyclohexen-1-ylboronic Acid
Comparison :
Arylboronic Acids (e.g., 4-Methoxyphenylboronic Acid)
Structure and Properties :
Comparison :
- Electronic Effects : Arylboronic acids exhibit stronger π-conjugation, lowering pKa (increasing acidity) compared to alicyclic analogues.
- Reactivity : Aryl derivatives excel in Suzuki reactions with electron-rich substrates, while (4-Ethylcyclohexyl)methylboronic acid’s aliphatic nature suits sterically demanding couplings .
Data Table: Key Properties of Selected Boronic Acids
Research Findings and Mechanistic Insights
- pH-Dependent Behavior : At low pH, (4-Ethylcyclohexyl)methylboronic acid exists in a trivalent form (δ 23.69 ppm in ¹¹B NMR), transitioning to tetrahedral boronate (δ 1.64 ppm) at pH 10.0, akin to methylboronic acid .
- Synthetic Advantages : Transesterification methods using volatile methylboronic esters (e.g., diol derivatives) simplify purification steps for (4-Ethylcyclohexyl)methylboronic acid synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
